molecular formula C14H12Cl2N4O2 B3126848 N~1~-(3,4-dichlorophenyl)-N~3~-(5-methyl-2-pyrimidinyl)malonamide CAS No. 338392-30-6

N~1~-(3,4-dichlorophenyl)-N~3~-(5-methyl-2-pyrimidinyl)malonamide

Cat. No. B3126848
CAS RN: 338392-30-6
M. Wt: 339.2 g/mol
InChI Key: VVVOIEAYMGHYPL-UHFFFAOYSA-N
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Description

N~1~-(3,4-dichlorophenyl)-N~3~-(5-methyl-2-pyrimidinyl)malonamide, also known as DCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPM is a malonamide derivative and belongs to the class of selective androgen receptor modulators (SARMs).

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols Environmental Evaluation A study by Krijgsheld and Gen (1986) assessed the environmental impact of chlorophenols, including their moderate toxic effects to aquatic and mammalian life. The research found that while chlorophenols can have considerable toxicity, their persistence varies with environmental conditions, offering insights into the degradation and environmental management of chlorophenyl compounds Krijgsheld & Gen, 1986.

Synthetic Pathways and Catalysis

Synthesis of Pyranopyrimidine Scaffolds Research by Parmar et al. (2023) highlighted the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, demonstrating the versatility and applicability of pyrimidinyl structures in medicinal chemistry and pharmaceutical industries. This study provides a comprehensive review of synthetic pathways using a variety of catalysts, underscoring the relevance of pyrimidinyl derivatives in developing new pharmaceuticals Parmar, Vala, & Patel, 2023.

Molecular Mechanisms and Applications

Herbicide Environmental Behavior and Biodegradation Magnoli et al. (2020) discussed the behavior of 2,4-dichlorophenoxyacetic acid (a compound related to the chlorophenyl group) in agricultural environments and microbial aspects of its biodegradation. This review underlines the role of microorganisms in degrading herbicides based on chlorophenyl compounds, which is pertinent for understanding the environmental fate and degradation pathways of such chemicals Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-N'-(5-methylpyrimidin-2-yl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2/c1-8-6-17-14(18-7-8)20-13(22)5-12(21)19-9-2-3-10(15)11(16)4-9/h2-4,6-7H,5H2,1H3,(H,19,21)(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOIEAYMGHYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(3,4-dichlorophenyl)-N~3~-(5-methyl-2-pyrimidinyl)malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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